2-Methoxyacetohydrazide
Description
Properties
IUPAC Name |
2-methoxyacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2/c1-7-2-3(6)5-4/h2,4H2,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPXDMNZXBUSOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374824 | |
| Record name | 2-methoxyacetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20605-41-8 | |
| Record name | Acetic acid, 2-methoxy-, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20605-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-methoxyacetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxyacetohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Hydrazinolysis of Ethyl 2-Methoxyacetate
Method Overview:
The most common and straightforward preparation method for 2-methoxyacetohydrazide involves the reaction of ethyl 2-methoxyacetate with hydrazine hydrate in ethanol under mild conditions.
- A solution of ethyl 2-methoxyacetate (typically 19 g, 79 mmol) in ethanol (about 40 mL) is prepared.
- Excess hydrazine hydrate (80%) is added to the stirring solution.
- The mixture is stirred at ambient temperature overnight to allow complete reaction.
- After reaction, the solvent is partially evaporated under reduced pressure to concentrate the mixture.
- A white solid precipitate forms, which is collected by filtration and washed with cold distilled water.
- The crude product is purified by crystallization from methanol to yield white crystals of this compound with a high yield (~92%).
- Melting point: 104°C–106°C
- FT-IR characteristic peaks (KBr, cm⁻¹):
- NH₂ stretching: 3427, 3325
- NH stretching: 3286
- C=O stretching: 1655
- Aromatic and aliphatic C-H: 3097, 3032, 2999, 2835
- C-N and Ar-O-C vibrations: 1304, 1263
- OCH₃-OCH₂: 1117
This method is efficient and reproducible, providing high purity and yield of the target hydrazide.
Hydrazinolysis Under Reflux Conditions
Method Overview:
An alternative approach involves refluxing ethyl 2-(4-methoxyphenoxy)acetate with hydrazine hydrate in ethanol for several hours, followed by purification.
- Ethyl 2-(4-methoxyphenoxy)acetate (1 mmol) is reacted with hydrazine hydrate (85%, 1.1 mmol) in ethanol (15 mL).
- The mixture is refluxed at approximately 338 K (65°C) for 5 hours.
- After completion, the solvent is removed under reduced pressure.
- The solid product is recrystallized from ethanol to obtain pure 2-(4-methoxyphenoxy)acetohydrazide crystals suitable for X-ray diffraction studies.
Catalytic Preparation Using Solid Acid Molecular Sieves
Method Overview:
A patented method for preparing acethydrazide derivatives (closely related structurally to this compound) employs acetic acid and hydrazine hydrate under nitrogen atmosphere with H β type solid acid molecular sieves as a catalyst.
- Acetic acid and hydrazine hydrate are combined in a reaction kettle equipped with a rectifying column, under nitrogen protection.
- H β type solid acid molecular sieves (grain size 1–2 mm) are added as a catalyst at 10–20% by mass relative to acetic acid.
- The mixture is heated to reflux with stirring; vapor enters the rectifying column where the temperature is maintained between 98–100°C.
- The reaction proceeds for 4–6 hours until water condensation ceases at the column top, indicating completion.
- Continued distillation removes unreacted acetic acid and hydrazine hydrate at 100–120°C.
- The hot reaction mixture is filtered; the filtrate is cooled to crystallize the hydrazide product, which is then washed with pure water and vacuum dried.
| Embodiment | Acetic Acid (g) | Hydrazine Hydrate (g) | Catalyst (g) | Catalyst Purity (%) | Product Yield (g) |
|---|---|---|---|---|---|
| 1 | 300 | 420 | 45 | 90 | 346.5 |
| 2 | 300 | 450 | 60 | 99 | 352.5 |
Additional Synthetic Considerations and Derivatives
- Hydrazide derivatives such as 2-(2,3-dimethoxyphenoxy)acetohydrazide can be prepared similarly by reacting corresponding esters with hydrazine hydrate, followed by further functional group transformations (e.g., reaction with carbon disulfide and potassium hydroxide to form carbodithioate salts).
- These methods often involve careful pH control and purification steps like recrystallization or vacuum drying to ensure product quality.
Summary Table of Preparation Methods for this compound
| Method | Starting Material | Conditions | Catalyst/Notes | Yield (%) | Purification |
|---|---|---|---|---|---|
| Direct hydrazinolysis | Ethyl 2-methoxyacetate + hydrazine hydrate | Stirring at ambient temperature overnight | None | ~92 | Crystallization from methanol |
| Reflux hydrazinolysis | Ethyl 2-(4-methoxyphenoxy)acetate + hydrazine hydrate | Reflux in ethanol for 5 hours | None | Not specified | Recrystallization from ethanol |
| Catalytic synthesis (patented) | Acetic acid + hydrazine hydrate | Reflux with H β solid acid molecular sieves catalyst, 4–6 hours | H β type solid acid molecular sieves | ~85–90 (based on mass) | Crystallization, filtration, drying |
Chemical Reactions Analysis
Types of Reactions: 2-Methoxyacetohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazides.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the hydrazide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler hydrazides.
Scientific Research Applications
Medicinal Chemistry Applications
2-Methoxyacetohydrazide has shown potential in treating various diseases due to its ability to modulate biological pathways. Notably, it has been investigated for applications in:
- Neurodegenerative Diseases : Research indicates that this compound can enhance the activity of eIF2B, which is crucial for protein synthesis and cellular stress responses. This modulation is particularly relevant for conditions like leukodystrophy and other neurodegenerative disorders .
- Cancer Treatment : The compound has been explored as a potential therapeutic agent in cancer treatment. Its ability to affect cellular pathways involved in tumor growth and survival makes it a candidate for further investigation in oncology .
- Inflammatory Diseases : Its anti-inflammatory properties have been highlighted, indicating possible use in treating chronic inflammatory conditions .
Case Study: Neurodegenerative Diseases
A study demonstrated that administration of this compound improved eIF2B activity in subjects with vanishing white matter disease (VWMD), suggesting its role in enhancing cellular resilience against stressors associated with neurodegeneration .
Synthesis of Derivatives
The synthesis of derivatives from this compound has led to compounds with enhanced biological activities. For instance, derivatives synthesized through coupling reactions have exhibited improved antimicrobial and anti-inflammatory properties.
Synthesis Example
A notable synthesis involves reacting this compound with various aromatic aldehydes, resulting in hydrazone derivatives that have shown significant biological activity against various pathogens .
Material Science Applications
In addition to its medicinal uses, this compound is also being explored for applications in material science:
- Nonlinear Optical Materials : Compounds derived from this compound have been studied for their nonlinear optical (NLO) properties, which are useful in photonics and optoelectronics .
- Dyes and Pigments : The compound can serve as a precursor for synthesizing dyes and pigments used in various industrial applications due to its chromophoric characteristics .
Data Tables
Mechanism of Action
The mechanism of action of 2-Methoxyacetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form covalent bonds with active sites on enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Aryloxyacetohydrazides
a) 2-Phenoxyacetohydrazide
- Structure: Phenoxy substituent at the acetyl group (C₆H₅OCH₂CONHNH₂).
- Key Features :
- Applications : Used as a precursor for antimicrobial and antitumor agents due to its hydrogen-bonding capacity .
b) 2-(4-Methoxyphenoxy)acetohydrazide
- Structure: 4-Methoxyphenoxy substituent (CH₃OC₆H₄OCH₂CONHNH₂).
- Key Features: Layered crystal structure parallel to the ab-plane, stabilized by N–H⋯N and N–H⋯O hydrogen bonds. Enhanced solubility compared to non-methoxy derivatives due to increased polarity .
c) Coumarin-Based Derivatives (e.g., 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide)
- Structure : Coumarin-derived substituent linked via an ether bond.
- Key Features: Molecular weights >400 g/mol (e.g., C₂₁H₂₁BrN₄O₄: 473.32 g/mol), impacting pharmacokinetic properties like membrane permeability .
Benzylidene Derivatives
a) N'-[(2,4-Dihydroxyphenyl)methylene]-2-methoxyacetohydrazide
- Structure : Benzylidene group with 2,4-dihydroxy substitution.
- Key Features: Hydrogen Bonding: 3 donors and 5 acceptors, with a topological polar surface area (TPSA) of 91.2 Ų, suggesting high solubility and bioavailability . Configuration: Z-isomer stabilizes intramolecular hydrogen bonds between the hydroxyl and hydrazide groups .
b) T24568 [(E)-2-{4-(1H-Pyrazol-1-yl)phenyl}-N'-(4-bromo-3,5-dimethoxybenzylidene)-2-methoxyacetohydrazide]
- Structure : Bulky aromatic substituents with bromo and methoxy groups.
- Key Features: Molecular Weight: 473.32 g/mol, limiting passive diffusion but enhancing target specificity. Potential kinase inhibition activity due to the pyrazole and brominated benzylidene moieties .
N-Substituted Derivatives
a) N-Methyl/N-Ethyl/N-Phenyl-2-(aryloxyacetyl)hydrazinecarbothioamides
- Structure : Thiourea derivatives synthesized via reaction with isothiocyanates.
- Key Features :
b) 2-Hydroxy-N,N-Dimethylacetohydrazide
Comparative Analysis Table
Biological Activity
2-Methoxyacetohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
This compound, with the chemical formula , is synthesized through the reaction of hydrazine hydrate with an appropriate acylating agent. The synthesis typically involves the following steps:
- Reagent Preparation : Ethyl 2-(2,3-dimethoxyphenoxy) acetate is reacted with hydrazine hydrate.
- Reaction Conditions : The mixture is stirred under controlled temperature conditions (often at room temperature) for several hours.
- Purification : The crude product is crystallized from a suitable solvent to yield pure this compound.
The yield of this synthesis can be as high as 92% under optimal conditions .
Anticancer Properties
Research has indicated that this compound may possess anticancer properties. It has been implicated in pathways associated with cancer cell proliferation and apoptosis. For instance, it selectively inhibits TAF1, a transcription factor involved in various oncogenic processes, suggesting its potential as a therapeutic agent against certain types of cancer .
Antioxidant Activity
The compound has also shown promising antioxidant activity. Studies have demonstrated that derivatives of hydrazones, including this compound, can scavenge free radicals and reduce oxidative stress in biological systems . This property is crucial as oxidative stress is linked to numerous diseases, including cancer and neurodegenerative disorders.
Neuroprotective Effects
In neuropharmacological studies, this compound has demonstrated potential neuroprotective effects. It appears to modulate signaling pathways that protect neurons from apoptosis induced by various stressors . This suggests that it could be beneficial in treating neurodegenerative diseases.
Case Studies and Experimental Findings
Several studies have explored the biological activities of this compound:
- Study on Anticancer Activity : In vitro experiments showed that treatment with this compound resulted in significant inhibition of cell growth in various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
- Antioxidant Studies : The compound exhibited a notable ability to reduce lipid peroxidation and increase the activity of antioxidant enzymes in animal models .
- Neuroprotective Studies : In models of oxidative stress-induced neuronal injury, this compound treatment led to reduced neuronal death and improved functional recovery .
Toxicity Profile
While this compound shows promising biological activity, it is essential to consider its toxicity profile. According to PubChem data, it is classified as harmful if swallowed or if it comes into contact with skin . Therefore, further studies are required to establish safe dosage levels for therapeutic use.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2-Methoxyacetohydrazide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves condensation of methoxy-substituted esters with hydrazine hydrate. Key parameters include:
- Solvent choice : Ethanol is commonly used due to its polarity and ability to dissolve both reactants .
- Temperature : Reactions are conducted under reflux (e.g., 338 K) to accelerate kinetics while avoiding decomposition .
- Stoichiometry : A slight excess of hydrazine (1.1 mmol per 1 mmol ester) ensures complete conversion .
- Monitoring : Thin Layer Chromatography (TLC) tracks reaction progress, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm product identity .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR identify functional groups (e.g., methoxy protons at δ ~3.8 ppm, hydrazide NH signals at δ ~9 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] for CHNO: calculated 196.21) .
- X-ray Crystallography : Resolves molecular geometry (e.g., planarity of the acetohydrazide group, N–N bond length of 1.413 Å) and hydrogen-bonding networks .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols/dust .
- Emergency Procedures : Immediate rinsing with water for skin/eye exposure; avoid ignition sources due to flammability risks .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction provides:
- Bond Lengths/Angles : Critical for distinguishing tautomeric forms (e.g., N–N bond shortening indicates electron delocalization) .
- Hydrogen-Bonding Networks : Identifies intermolecular interactions (e.g., N–H⋯O and C–H⋯O bonds forming parallel sheets in the crystal lattice) .
- Example Data :
| Parameter | Value | Source |
|---|---|---|
| Space group | P222 | |
| Unit cell (Å) | a = 4.0964, b = 6.382, c = 35.608 | |
| R factor | 0.047 |
Q. What strategies address contradictions between spectroscopic and crystallographic data for hydrazide compounds?
- Methodological Answer :
- Cross-Validation : Compare NMR chemical shifts with computed spectra (DFT calculations) to validate experimental observations .
- Dynamic Effects : Consider temperature-dependent NMR to assess conformational flexibility (e.g., rotamers affecting NH signal splitting) .
- Synchrotron Studies : High-resolution X-ray data at low temperatures (e.g., 100 K) reduce thermal motion artifacts .
Q. How to design experiments to assess the bioactivity of this compound in drug discovery?
- Methodological Answer :
- Target Selection : Prioritize enzymes with hydrazide-binding pockets (e.g., metalloproteases, transaminases) based on structural similarity to known inhibitors .
- Assay Development :
- In vitro Enzymatic Assays : Measure IC values under physiological pH and temperature .
- Cellular Uptake Studies : Use fluorescently tagged derivatives to track intracellular localization .
- SAR Analysis : Modify substituents (e.g., methoxy position, acyl groups) to correlate structure with activity .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields of this compound derivatives?
- Methodological Answer :
- Reproducibility Checks : Standardize solvent purity (e.g., anhydrous ethanol vs. technical grade) and hydrazine concentration .
- Byproduct Identification : Use LC-MS to detect side products (e.g., acylhydrazones from overoxidation) .
- Kinetic Profiling : Monitor reaction progress via in situ IR spectroscopy to optimize reaction time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
